1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a boronic ester-containing aromatic ketone. Its structure features a propan-1-one group attached to a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks . It is also utilized in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) and bioactive molecules .
Properties
Molecular Formula |
C15H21BO3 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21BO3/c1-6-13(17)11-8-7-9-12(10-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
InChI Key |
AVBAIERNCQYMBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Free Borylation of Aryl Precursors
One approach involves the regioselective borylation of a 3-substituted phenyl precursor bearing a propan-1-one group. The reaction is often performed under mild conditions without transition metals, using diboron reagents and base-mediated activation. After reaction completion, purification is performed by silica gel chromatography using petroleum ether and ethyl acetate mixtures to isolate the desired boronate ester product as a colorless oil.
Lithiation Followed by Electrophilic Borylation
Starting from 3-phenylpropan-1-one or related derivatives, directed ortho- or meta-lithiation using sec-butyllithium or similar strong bases allows for selective lithiation at the meta position relative to the ketone. Subsequent quenching with boron electrophiles such as bis(pinacolato)diboron leads to the formation of the boronate ester.
Enantioselective Catalytic Borylation
Some methods employ chiral catalysts to prepare enantioenriched boronate esters of this type. For example, catalytic asymmetric borylation of α,β-unsaturated ketones or related substrates can yield the boronate ester with high enantiomeric excess (up to 90% ee reported) and good yields (40-90%). The reaction conditions typically involve chiral ligands, boron reagents, and mild temperatures.
Detailed Preparation Protocols and Conditions
Representative Protocol for Transition-Metal-Free Borylation
- Reagents: 3-bromo- or 3-substituted phenylpropan-1-one, bis(pinacolato)diboron, base (e.g., potassium acetate).
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Conditions: Stirring at room temperature for 3 hours.
- Work-up: Dilution with ethyl acetate, filtration through silica gel plug, concentration under vacuum.
- Purification: Silica gel chromatography using petroleum ether:ethyl acetate (50:1) as eluent.
- Yield: Typically moderate to good yields (40-70%).
Lithiation and Electrophilic Borylation
- Step 1: 3-Phenylpropan-1-one is treated with sec-butyllithium (1.3 M in cyclohexane/hexane) at low temperature (0 °C to room temperature) to achieve selective lithiation at the meta position.
- Step 2: Quenching with bis(pinacolato)diboron or other boron electrophiles.
- Step 3: The reaction mixture is worked up by aqueous quenching, extraction with ethyl acetate, drying, and concentration.
- Purification: Flash chromatography on silica gel.
- Yield and Purity: Yields vary; enantiomeric excess can be enhanced with chiral catalysts or ligands.
Enantioselective Catalytic Borylation
- Catalyst: Chiral transition metal complexes (e.g., iridium or rhodium complexes with chiral phosphine ligands).
- Substrate: α,β-unsaturated ketones or related aryl ketones.
- Boron Reagent: Bis(pinacolato)diboron.
- Conditions: Mild temperature, inert atmosphere.
- Purification: Flash chromatography.
- Outcome: Yields from 40% to 90%, enantiomeric excesses ranging from 70% to 90%.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Transition-Metal-Free Borylation | Bis(pinacolato)diboron, base | RT, 3 h | 40-70 | Not applicable | Simple, metal-free |
| Lithiation + Electrophilic Borylation | sec-Butyllithium, bis(pinacolato)diboron | 0 °C to RT | 50-80 | Moderate | Requires low temp, moisture sensitive |
| Enantioselective Catalytic Borylation | Chiral metal catalyst, bis(pinacolato)diboron | Mild temp, inert atmosphere | 40-90 | 70-90% | High stereoselectivity |
Purification and Characterization Notes
- Purification is generally achieved by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios from 50:1 to 30:1).
- The product is typically isolated as a colorless oil.
- Characterization includes ^1H NMR, ^13C NMR, and chiral HPLC for enantiomeric excess determination.
- Spectral data (chemical shifts, coupling constants) are consistent with literature values for the boronate ester and ketone functionalities.
Summary of Research Findings
- The preparation of 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is well-established through multiple synthetic routes.
- Transition-metal-free borylation offers a straightforward and environmentally benign method but may have moderate yields.
- Lithiation followed by electrophilic borylation provides regioselectivity but requires careful handling of strong bases.
- Enantioselective catalytic methods enable the synthesis of chiral boronate esters with high enantiomeric purity, expanding the compound's utility in asymmetric synthesis.
- Purification by silica gel chromatography is standard, and comprehensive NMR and chiral HPLC data confirm product identity and purity.
This detailed analysis of preparation methods for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one integrates extensive literature data, providing a professional and authoritative resource for researchers engaged in synthetic organic chemistry involving boronate esters.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(dppf)Cl2, KOAc, DMF, elevated temperatures.
Oxidation: H2O2, NaBO3, aqueous or alcoholic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene . The boronic ester group facilitates the formation of the palladium-boron complex, making the compound highly effective in these reactions.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structurally related compounds and their distinguishing features:
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups : The trifluoro derivative (C₁₅H₁₈BF₃O₃) exhibits heightened electrophilicity at the ketone group, making it reactive toward nucleophilic additions .
- Steric Effects : Bulky substituents, such as the bicyclo[1.1.1]pentane group in 3-phenyl-1-(3-(1-phenyl-2-(pinacolatoboryl)propan-2-yl)bicyclo[1.1.1]pentan-1-yl)propan-1-one, reduce reaction rates in cross-coupling due to steric hindrance .
- Halogenation : Brominated analogs (e.g., 2-bromo derivative) enable further functionalization via Ullmann or Buchwald-Hartwig couplings .
Biological Activity
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a compound that incorporates a boron-containing moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described with the following structural formula:
Key Characteristics:
- Molecular Weight: 261.15 g/mol
- CAS Number: [insert CAS number if available]
- IUPAC Name: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
Synthesis
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one typically involves the reaction of appropriate phenolic substrates with boronic acids under catalyzed conditions. Recent studies have indicated that transaminase-mediated methods can yield high enantiomeric purity in related compounds .
Anticancer Activity
Research has demonstrated that compounds containing boron can exhibit significant anticancer properties. For instance:
- Mechanism of Action: Boron compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways involved in cell proliferation .
Antimicrobial Properties
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one has shown potential antimicrobial activity against various bacterial strains. The presence of the dioxaborolane moiety enhances its interaction with microbial cell membranes .
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways:
- Example Enzymes: Caspases and other proteases have been identified as potential targets for inhibition by boron-containing compounds .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines:
- Antimicrobial Testing:
Data Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one, and how do solvent systems influence yield?
- Methodology : The compound can be synthesized via Cu-catalyzed decarboxylative borylation using redox-active esters. A 4:1 dioxane/DMF solvent mixture improves reaction efficiency, as demonstrated in analogous syntheses of boronic esters . Column chromatography (silica gel, hexanes/EtOAc gradients) is effective for purification, with TLC monitoring (e.g., Rf = 0.44 in 6:1 hexanes/EtOAc) ensuring purity .
- Solvent Effects : Polar aprotic solvents like 1,4-dioxane enhance borylation kinetics by stabilizing intermediates, while nonpolar solvents (e.g., toluene) are less effective for sterically hindered substrates .
Q. How can researchers confirm the integrity of the boronic ester moiety during synthesis?
- Analytical Techniques :
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .
- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular composition, as shown for structurally related boronic esters .
- TLC Staining : Diphenylboronic acid ethanolamine ester (DPE) staining under UV light detects boronate-specific spots .
Q. What purification strategies mitigate by-products in boronic ester synthesis?
- Chromatography : Use silica gel columns with pentane/EtOAc gradients (5:1→1:1) and 1% Et3N to suppress tailing caused by boronic acid impurities .
- Work-Up : Sequential extraction with tetrachloroethylene-d6 removes hydrophobic by-products, as validated in analogous protocols .
Advanced Research Questions
Q. How do steric and electronic effects of the propan-1-one substituent influence Suzuki-Miyaura cross-coupling efficiency?
- Steric Considerations : The ketone group adjacent to the boronic ester may reduce coupling yields due to steric hindrance. Pre-activation with CsF (2 eq) in THF/water (3:1) at 60°C improves reactivity by generating the borate intermediate .
- Electronic Effects : Electron-withdrawing groups (e.g., ketones) deactivate the boronic ester, necessitating Pd catalysts with strong π-accepting ligands (e.g., XPhos) to enhance oxidative addition .
Q. What are the challenges in characterizing hydrolytic stability under aqueous conditions?
- Stability Assays : Monitor hydrolysis via ¹H NMR in D2O/acetone-d6 (1:9) at 25°C. The half-life of pinacol boronic esters in neutral water is typically >24 hours but decreases sharply in acidic/basic conditions .
- Contradictions : Some studies report unexpected stability in THF/water mixtures (e.g., 74% recovery after 8 hours at 60°C), attributed to kinetic protection by the dioxaborolane ring .
Q. How can researchers resolve discrepancies in catalytic activity between Pd and Cu systems for derivatization?
- Case Study : Cu catalysis (e.g., CuI/neocuproine) excels in decarboxylative borylation of α-keto acids but struggles with sterically congested substrates. Pd(PPh3)4 outperforms Cu in aryl halide couplings but requires rigorous exclusion of oxygen .
- Mechanistic Insight : Pd(0)/Pd(II) cycles favor transmetalation with boronic esters, while Cu operates via single-electron transfer pathways, limiting compatibility with electron-deficient arenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
